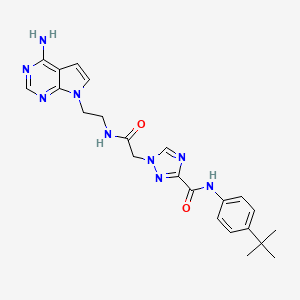

Dot1L-IN-7

Description

Properties

Molecular Formula |

C23H27N9O2 |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

1-[2-[2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)ethylamino]-2-oxoethyl]-N-(4-tert-butylphenyl)-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C23H27N9O2/c1-23(2,3)15-4-6-16(7-5-15)29-22(34)20-28-14-32(30-20)12-18(33)25-9-11-31-10-8-17-19(24)26-13-27-21(17)31/h4-8,10,13-14H,9,11-12H2,1-3H3,(H,25,33)(H,29,34)(H2,24,26,27) |

InChI Key |

XUVUBPKAABPFHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)CC(=O)NCCN3C=CC4=C(N=CN=C43)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of DOT1L Inhibitors

Disclaimer: No specific small molecule inhibitor with the designation "Dot1L-IN-7" was found in the public scientific literature. This guide therefore details the general and specific mechanisms of action for several well-characterized, potent, and selective DOT1L inhibitors such as Pinometostat (EPZ-5676), EPZ004777, and SGC0946, which serve as archetypes for this class of epigenetic drugs.

Executive Summary

The Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase (HMT) that is the sole enzyme responsible for the mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79). This epigenetic mark is predominantly associated with active gene transcription. In certain hematological malignancies, particularly acute leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene, DOT1L is aberrantly recruited to chromatin, leading to hypermethylation of H3K79 at specific gene loci. This event drives the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, thereby maintaining the cancerous state.[1][2]

DOT1L inhibitors are a class of targeted therapeutics designed to block the enzymatic activity of DOT1L. The primary mechanism of action for these inhibitors is competitive inhibition at the binding site of the S-adenosyl-L-methionine (SAM) cofactor.[1][3] By occupying this pocket, they prevent the transfer of a methyl group from SAM to H3K79, leading to a global reduction in H3K79 methylation, the silencing of oncogenic gene expression programs, and subsequent cell cycle arrest, differentiation, and apoptosis in MLL-rearranged (MLL-r) leukemia cells.[4][5] This guide provides a detailed overview of this mechanism, the associated signaling pathways, quantitative data on inhibitor potency, and key experimental protocols for their characterization.

Core Mechanism of Action: Competitive Inhibition

DOT1L catalyzes the transfer of a methyl group from the universal methyl donor SAM to the ε-amino group of H3K79, producing S-adenosyl-L-homocysteine (SAH) and a methylated histone.[6] The vast majority of potent and selective DOT1L inhibitors, including Pinometostat and SGC0946, are SAM-mimetics.[1] They are designed to occupy the SAM-binding pocket within the catalytic domain of DOT1L.[1][7]

Crystallographic studies have revealed that upon binding, these inhibitors can induce a conformational change in the enzyme, often involving flexible activation and substrate-binding loops.[2][8] This rearrangement can create or open adjacent hydrophobic pockets, which the inhibitor's chemical moieties can occupy, leading to exceptionally high-affinity binding and specificity.[1][8] This competitive and potent binding effectively blocks the catalytic function of DOT1L, preventing H3K79 methylation.[9]

Figure 1: Competitive inhibition of DOT1L's enzymatic activity.

Signaling Pathways and Cellular Consequences

The inhibition of DOT1L initiates a cascade of molecular events, primarily impacting transcriptional regulation in cancer cells dependent on its activity.

MLL-Rearranged Leukemia Pathway

In MLL-r leukemia, the oncogenic MLL-fusion protein aberrantly recruits DOT1L to the promoter and coding regions of target genes, such as HOXA9 and MEIS1.[1][10] This leads to localized hypermethylation of H3K79, maintaining a chromatin state permissive for high levels of transcription, which drives leukemogenesis.[2]

DOT1L inhibitors reverse this process. By blocking H3K79 methylation, they cause a reduction in the expression of these critical oncogenes.[4] The downregulation of the HOXA9/MEIS1 transcriptional program leads to the differentiation of leukemic blasts into mature myeloid cells (e.g., monocytes) and ultimately triggers apoptosis, selectively killing the MLL-rearranged cancer cells.[5]

Figure 2: DOT1L inhibition in the MLL-rearranged leukemia pathway.

Quantitative Data Presentation

The potency of DOT1L inhibitors is characterized by their biochemical activity against the purified enzyme (IC₅₀ or Kᵢ) and their cellular activity, measured by the inhibition of H3K79 methylation and anti-proliferative effects in MLL-r cell lines.

| Inhibitor | Target | Assay Type | Potency | Cell Line | Cellular IC₅₀ (Proliferation) | Reference |

| Pinometostat (EPZ-5676) | DOT1L | Biochemical (Kᵢ) | 80 pM | MV4-11 (MLL-AF4) | 3.5 nM | [2][11] |

| H3K79me2 | Cellular ELISA | 3 nM | MOLM-13 (MLL-AF9) | - | [2] | |

| EPZ004777 | DOT1L | Biochemical (IC₅₀) | 0.4 nM | MV4-11 (MLL-AF4) | 0.17 µM | [1][12] |

| DOT1L | Biochemical (IC₅₀) | 400 pM | MOLM-13 (MLL-AF9) | 0.72 µM | [12] | |

| SGC0946 | DOT1L | Biochemical (IC₅₀) | 0.3 nM | A431 | - | [13][14] |

| H3K79me2 | Cellular (IC₅₀) | 2.6 nM | MOLM-13 (MLL-AF9) | Potent activity | [13][15] | |

| Compound 4 (Yao et al.) | DOT1L | Biochemical (IC₅₀) | 38 nM | - | - | [16] |

Experimental Protocols

Characterization of DOT1L inhibitors involves a suite of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

In Vitro DOT1L Enzymatic Assay (Radiometric)

This assay directly measures the enzymatic activity of purified DOT1L and its inhibition by a test compound.

-

Objective: To determine the IC₅₀ value of an inhibitor against recombinant DOT1L.

-

Principle: The assay quantifies the transfer of a radiolabeled methyl group from ³H-SAM to a histone substrate (e.g., recombinant nucleosomes).

-

Methodology:

-

Reaction Setup: In a microplate, combine recombinant human DOT1L enzyme, the histone substrate (oligo-nucleosomes), and varying concentrations of the test inhibitor (e.g., serially diluted in DMSO).[17][18]

-

Initiation: Start the reaction by adding ³H-labeled S-adenosyl-L-methionine (³H-SAM). Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding an excess of cold, unlabeled SAM or by spotting the reaction mixture onto filter paper.

-

Detection: The unreacted ³H-SAM is filtered away, while the methylated histone product remains bound to the filter. The radioactivity on the filter is quantified using a scintillation counter.[19]

-

Analysis: The measured counts per minute (CPM) are plotted against the inhibitor concentration. The IC₅₀ value is calculated using a non-linear regression fit (log(inhibitor) vs. response).

-

Cellular H3K79 Methylation Assay (Western Blot)

This assay confirms that the inhibitor engages its target in a cellular context, leading to a reduction in the specific histone mark.

-

Objective: To measure the dose- and time-dependent decrease of H3K79 methylation in treated cells.

-

Principle: Western blotting uses specific antibodies to detect the levels of di-methylated H3K79 (H3K79me2) relative to total Histone H3 in cell lysates.

-

Methodology:

-

Cell Treatment: Culture an MLL-rearranged cell line (e.g., MV4-11) and treat with various concentrations of the DOT1L inhibitor for a specified duration (e.g., 4-8 days).[13][14]

-

Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of histone extracts by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for H3K79me2.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

For a loading control, re-probe the same membrane with an antibody against total Histone H3.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities. The level of H3K79me2 is normalized to the total H3 level for each condition.

-

Figure 3: Workflow for cellular H3K79 methylation western blot.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to demonstrate that the reduction in H3K79 methylation occurs at the specific gene loci regulated by MLL-fusion proteins.

-

Objective: To quantify the level of H3K79me2 at the promoters of target genes like HOXA9.

-

Principle: Proteins are cross-linked to DNA in vivo. Chromatin is sheared, and an antibody against H3K79me2 is used to immunoprecipitate the chromatin fragments containing this mark. The associated DNA is then purified and quantified by qPCR.

-

Methodology:

-

Cross-linking: Treat cells with a DOT1L inhibitor. Subsequently, treat with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[20]

-

Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight with a specific antibody for H3K79me2. An IgG antibody is used as a negative control.[21]

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.[20]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA from the IP samples and an input control (a sample of the initial sheared chromatin).

-

Analysis (qPCR): Perform quantitative real-time PCR using primers specific for the promoter region of a target gene (e.g., HOXA9) and a negative control region. The amount of target DNA in the IP sample is calculated relative to the input.[22]

-

References

- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]

- 10. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. SGC0946 | Structural Genomics Consortium [thesgc.org]

- 16. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. researchgate.net [researchgate.net]

- 20. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 21. Methylation of Histone H3 on Lysine 79 Associates with a Group of Replication Origins and Helps Limit DNA Replication Once per Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of DOT1L in MLL-Rearranged Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene represent a high-risk subtype of acute leukemia with a historically poor prognosis. A key dependency in the pathogenesis of MLL-rearranged (MLL-r) leukemia is the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). This technical guide provides an in-depth overview of the critical role of DOT1L in driving MLL-r leukemia, its mechanism of action, and its emergence as a promising therapeutic target. We will delve into the quantitative data supporting these findings, provide detailed experimental protocols for key assays, and visualize the intricate molecular interactions and pathways involved.

The Central Role of DOT1L in MLL-Rearranged Leukemia

In normal hematopoiesis, the MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase crucial for regulating gene expression and proper blood cell development. However, chromosomal translocations involving the MLL gene fuse the N-terminal portion of MLL with one of over 70 different partner proteins. These MLL fusion proteins lose their intrinsic methyltransferase activity but gain the ability to aberrantly recruit a host of other proteins to chromatin.

A pivotal event in MLL-r leukemogenesis is the recruitment of the DOT1L enzyme.[1] DOT1L is the sole methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1] This recruitment is often mediated by common MLL fusion partners such as AF9, AF10, and ENL, which are components of transcriptional elongation complexes that interact with DOT1L.[1][2]

The mislocalization of DOT1L to MLL target genes, such as the HOXA gene cluster and MEIS1, leads to aberrant H3K79 hypermethylation.[1][3] This epigenetic modification is strongly associated with active gene transcription and is critical for maintaining the expression of a pro-leukemic gene program that drives uncontrolled proliferation and blocks differentiation of hematopoietic progenitors, ultimately leading to leukemia.[1][3] The dependence of MLL-r leukemia on this aberrant DOT1L activity has established it as a key therapeutic target.[4][5]

Quantitative Data on DOT1L Inhibition in MLL-Rearranged Leukemia

The development of small molecule inhibitors targeting the catalytic activity of DOT1L has provided powerful tools to probe its function and has shown therapeutic promise. Below are tables summarizing key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Activity of DOT1L Inhibitors in MLL-Rearranged Leukemia Cell Lines

| Cell Line | MLL Fusion | Inhibitor | IC50 (Proliferation) | IC50 (H3K79me2 Inhibition) | Reference |

| MV4-11 | MLL-AF4 | Pinometostat (EPZ-5676) | 3.5 nM | 3 nM | [4][6] |

| MOLM-13 | MLL-AF9 | Pinometostat (EPZ-5676) | < 1 µM | - | [7] |

| NOMO-1 | MLL-AF9 | Pinometostat (EPZ-5676) | < 1 µM | - | [7] |

| KOPN-8 | MLL-ENL | Pinometostat (EPZ-5676) | - | - | [8] |

| SEM | MLL-AF4 | Pinometostat (EPZ-5676) | - | - | [8] |

| MV4-11 | MLL-AF4 | SYC-522 | - | - | [9] |

| MOLM-13 | MLL-AF9 | SYC-522 | - | - | [9] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Effects of DOT1L Inhibition on Gene Expression in MLL-Rearranged Leukemia Cells

| Cell Line | Inhibitor | Treatment Conditions | Target Gene | Fold Change in Expression | Reference |

| MV4-11 | SYC-522 (3 µM) | 6 days | HOXA9 | >50% decrease | [10] |

| MV4-11 | SYC-522 (3 µM) | 6 days | MEIS1 | >50% decrease | [10] |

| MOLM-13 | SYC-522 (10 µM) | 6 days | HOXA9 | >50% decrease | [10] |

| MOLM-13 | SYC-522 (10 µM) | 6 days | MEIS1 | >50% decrease | [10] |

| KOPN-8 | Pinometostat (EPZ-5676) | - | HOXA9 | Maintained at higher levels in resistant cells | [8] |

| KOPN-8 | Pinometostat (EPZ-5676) | - | MEIS1 | Maintained at higher levels in resistant cells | [8] |

Table 3: Clinical Trial Results for Pinometostat (EPZ-5676) in MLL-Rearranged Leukemia

| Clinical Trial ID | Phase | Patient Population | Key Findings | Reference |

| NCT01684150 | 1 | Adult patients with advanced acute leukemias, including MLL-r | Generally safe; 2 of 51 patients (both with t(11;19)) achieved complete remission. Modest single-agent efficacy. | [11] |

| NCT02141828 | 1 | Children with relapsed/refractory MLL-r acute leukemia | Acceptable safety profile. Transient reductions in leukemic blasts in ~40% of patients, but no objective responses. H3K79me2 reduction of ≥ 80% at MLL target genes. | [12][13] |

Signaling Pathways and Molecular Interactions

The core mechanism of DOT1L's role in MLL-r leukemia involves its recruitment to chromatin by MLL-fusion proteins. This leads to a cascade of events culminating in the activation of a leukemogenic gene expression program. Furthermore, recent studies have unveiled a dynamic interplay between DOT1L-mediated activation and the SIRT1-dependent repressive pathway.

MLL-Fusion Protein-DOT1L Interaction and Downstream Effects```dot

References

- 1. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the Importance of DOT1L Recruitment in MLL-AF9 Leukemia and Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Pinometostat | EPZ-5676 | DOT1L inhibitor | TargetMol [targetmol.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]

- 11. ashpublications.org [ashpublications.org]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

Dot1L-IN-7: A Technical Guide to its Impact on H3K79 Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Disruptor of Telomeric Silencing 1-Like (DOT1L) is a crucial histone methyltransferase and the sole enzyme responsible for mono-, di-, and trimethylation of lysine 79 on histone H3 (H3K79). This epigenetic modification plays a significant role in transcriptional regulation, and its dysregulation is a key driver in certain cancers, particularly MLL-rearranged (MLLr) leukemias. In these malignancies, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin, resulting in hypermethylation of H3K79 at specific gene loci, such as the HOXA9 and MEIS1 genes, and subsequent oncogenic gene expression.

Dot1L-IN-7 represents a class of highly potent and selective small molecule inhibitors of DOT1L. These inhibitors are critical research tools for elucidating the biological functions of DOT1L and hold significant therapeutic promise. By competitively binding to the S-adenosylmethionine (SAM) binding pocket of DOT1L, these inhibitors prevent the transfer of a methyl group to H3K79, thereby reversing the aberrant hypermethylation and suppressing the expression of leukemogenic genes. This guide provides an in-depth technical overview of the effects of this compound and related potent inhibitors on H3K79 methylation, including quantitative data, detailed experimental protocols, and visualization of the relevant signaling pathways.

Quantitative Data on Potent Dot1L Inhibitors

The inhibitory activity of Dot1L inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical assays and their effects on cellular H3K79 methylation and cell proliferation. The following tables summarize key quantitative data for highly potent DOT1L inhibitors, representative of the this compound class.

| Compound | Biochemical IC50 (nM) | Biochemical Ki (nM) | Cellular H3K79me2 IC50 (nM) | Cell Proliferation IC50 (nM) (MV4-11 cells) | Reference |

| Potent Benzothiophene Analog | <0.1 | 0.002 | 3 | 5 | [1] |

| EPZ-5676 (Pinometostat) | <0.1 | 0.012 | 7 | 15 | [1] |

| SYC-522 | - | 0.5 | - | ~4400 (MV4-11) | [2] |

| EPZ004777 | 0.4 ± 0.1 | - | - | - | [3] |

Table 1: Biochemical and Cellular Potency of Representative DOT1L Inhibitors. This table highlights the sub-nanomolar biochemical potency of lead compounds and their corresponding strong effects on cellular H3K79 methylation and proliferation of MLLr leukemia cells.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the efficacy and mechanism of action of Dot1L inhibitors. Below are methodologies for key experiments.

Biochemical Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of DOT1L in the presence of an inhibitor. A common method is the scintillation proximity assay (SPA).

Materials:

-

Recombinant human DOT1L enzyme

-

Biotinylated nucleosomes (as substrate)

-

3H-S-adenosylmethionine (3H-SAM)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)

-

Streptavidin-coated SPA beads

-

Microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, combine the DOT1L enzyme, biotinylated nucleosomes, and the test compound in the assay buffer.

-

Initiate the reaction by adding 3H-SAM.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an excess of cold, unlabeled SAM.

-

Add streptavidin-coated SPA beads to the wells. The biotinylated nucleosomes will bind to the beads, bringing any incorporated 3H-methyl groups into proximity.

-

Incubate to allow for binding.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[4]

Western Blot for Cellular H3K79 Dimethylation (H3K79me2)

This method is used to assess the effect of this compound on the global levels of H3K79me2 within cells.

Materials:

-

MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K79me2, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture the leukemia cells and treat with various concentrations of this compound or DMSO for a specified duration (e.g., 4 days).

-

Harvest the cells and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities to determine the relative reduction in H3K79me2 levels.[5][6]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the occupancy of H3K79me2 at specific gene promoters, such as HOXA9, following treatment with this compound.

Materials:

-

Treated and untreated cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Anti-H3K79me2 antibody

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters (e.g., HOXA9) and a negative control region

Procedure:

-

Cross-link proteins to DNA in live cells by adding formaldehyde to the culture medium.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the sheared chromatin with the anti-H3K79me2 antibody or a negative control IgG overnight at 4°C.

-

Add protein A/G beads to immunoprecipitate the antibody-chromatin complexes.

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of target DNA sequences using qPCR with primers specific for the HOXA9 promoter and a negative control region.

-

Calculate the fold enrichment relative to the IgG control and input DNA.[7][8][9]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the direct inhibition of the DOT1L enzyme. This has significant downstream effects on gene expression, particularly in the context of MLL-rearranged leukemia.

Figure 1: Mechanism of DOT1L inhibition in MLL-rearranged leukemia.

In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to the promoters of target genes, leading to H3K79 hypermethylation and oncogenic gene expression. This compound inhibits DOT1L, which in turn reduces H3K79 methylation, represses oncogene expression, and ultimately leads to apoptosis and differentiation of the leukemic cells.

DOT1L is part of larger protein complexes that are involved in transcriptional elongation. The interaction with components of the super elongation complex (SEC), such as AF9 and ENL, is crucial for its recruitment and activity.

Figure 2: DOT1L's role in the transcription elongation complex.

DOT1L is recruited to transcriptionally active genes through its interaction with components of the Super Elongation Complex (SEC), such as AF9 and ENL. Once recruited, it methylates H3K79, a mark associated with active transcription elongation.

Conclusion

This compound and similar potent inhibitors are invaluable tools for dissecting the role of H3K79 methylation in normal physiology and disease. Their high potency and selectivity make them promising therapeutic candidates for MLL-rearranged leukemias and potentially other cancers where DOT1L activity is dysregulated. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the DOT1L pathway. Continued research in this area will undoubtedly lead to a deeper understanding of epigenetic regulation and the development of novel cancer therapies.

References

- 1. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]

- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

Technical Guide: SGC0946 as a Chemical Probe for Dot1L Function

An in-depth analysis of scientific literature reveals that "Dot1L-IN-7" is not a widely recognized or published designation for a chemical probe targeting the histone methyltransferase Dot1L. However, the field has developed several potent, selective, and well-characterized chemical probes that are instrumental for studying Dot1L function. This technical guide will focus on SGC0946 , a representative and widely used chemical probe for Dot1L, to fulfill the core requirements of the user's request for an in-depth guide on a Dot1L chemical probe. SGC0946 serves as an excellent tool for researchers, scientists, and drug development professionals investigating the biological roles of Dot1L.

Introduction to Dot1L and the Role of Chemical Probes

Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase (HMT) as it is the sole enzyme responsible for the methylation of lysine 79 on histone H3 (H3K79).[1] Unlike most other HMTs that possess a catalytic SET domain, DOT1L belongs to a different structural class.[2] The methylation of H3K79 by DOT1L is predominantly associated with actively transcribed genes and plays crucial roles in various cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage repair.[1][3]

The aberrant activity of DOT1L is a key driver in certain cancers, most notably in mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias. In these malignancies, chromosomal translocations result in MLL fusion proteins that aberrantly recruit DOT1L to specific gene loci, such as HOXA9 and MEIS1.[3] This leads to hypermethylation of H3K79, sustained expression of leukemogenic genes, and blockage of cell differentiation.[3][4] Consequently, DOT1L has emerged as a high-priority therapeutic target.

A chemical probe is a small-molecule inhibitor that is potent, selective, and cell-permeable, enabling the rigorous interrogation of a protein's function in cellular and in vivo models. SGC0946 is a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of Dot1L, making it an ideal tool to dissect the functional consequences of Dot1L inhibition.[3]

SGC0946: A Validated Chemical Probe

SGC0946 is a close analog of the pioneering Dot1L inhibitor EPZ004777. It functions by competing with the natural cofactor SAM for the binding pocket of Dot1L, thereby preventing the transfer of a methyl group to the H3K79 residue.[3][5] This mode of action effectively and specifically blocks the catalytic activity of Dot1L.

Quantitative Data for SGC0946

The following tables summarize the key quantitative data that establish SGC0946 as a potent and selective chemical probe for Dot1L.

Table 1: Biochemical Activity of SGC0946 Against Dot1L

| Parameter | Value | Species | Notes |

|---|---|---|---|

| IC₅₀ | 0.3 nM | Human | Radiometric assay using recombinant Dot1L and nucleosome substrate. |

| Kᵢ | ≤80 pM | Human | Determined for the closely related analog Pinometostat.[3] |

Table 2: Cellular Activity of SGC0946

| Assay | Cell Line | IC₅₀ | Notes |

|---|---|---|---|

| H3K79 Dimethylation | HeLa | 3 nM | Inhibition of the direct product of Dot1L activity in cells.[6] |

| HoxA9 Promoter Activity | Molm-13 | 17 nM | Reporter assay measuring the activity of a key Dot1L target gene promoter.[6] |

| Anti-proliferation | MV4-11 (MLL-AF4) | 5 nM | Measures the phenotypic consequence of Dot1L inhibition in a Dot1L-dependent cancer cell line.[6] |

Table 3: Selectivity Profile of SGC0946 Analogs

| Methyltransferase | Fold Selectivity vs. Dot1L | Notes |

|---|---|---|

| PRMT5 | >33,000-fold | Data for EPZ004777, a close analog. |

| CARM1 | >33,000-fold | Demonstrates high selectivity against arginine methyltransferases. |

| SETD7 | >33,000-fold | Demonstrates high selectivity against SET domain-containing lysine methyltransferases. |

| EZH2 | >33,000-fold | Demonstrates high selectivity against other key epigenetic targets. |

| G9a | >33,000-fold | High selectivity is a critical feature of a reliable chemical probe. |

Key Experimental Protocols

Detailed methodologies are provided below for core experiments to validate the activity and effects of a Dot1L chemical probe like SGC0946.

Protocol 1: In Vitro Dot1L Enzymatic Assay (Radiometric)

This assay quantitatively measures the enzymatic activity of Dot1L and the potency of inhibitors.

-

Reagents:

-

Recombinant human Dot1L (e.g., residues 1-416).

-

Recombinant human nucleosomes (substrate).

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

SGC0946 or other test compounds, serially diluted in DMSO.

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 4 mM DTT.

-

Scintillation fluid.

-

-

Procedure:

-

Prepare reaction mixtures in a 96-well plate containing assay buffer, 10 nM Dot1L, and 300 nM nucleosomes.

-

Add SGC0946 at various concentrations (e.g., 0.01 nM to 1 µM) and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 1 µM [³H]-SAM.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filter paper three times with 10% trichloroacetic acid (TCA) to remove unincorporated [³H]-SAM.

-

Dry the filter paper, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate IC₅₀ values by fitting the data to a four-parameter dose-response curve.

-

Protocol 2: Cellular H3K79 Methylation Assay (Western Blot)

This protocol assesses the ability of the probe to inhibit Dot1L activity within cells.

-

Cell Culture and Treatment:

-

Culture an MLLr leukemia cell line (e.g., MV4-11 or MOLM-13) in appropriate media.

-

Seed cells at a density of 0.5 x 10⁶ cells/mL.

-

Treat cells with a dose-response of SGC0946 (e.g., 1 nM to 10 µM) or DMSO vehicle control for 72-96 hours.

-

-

Histone Extraction:

-

Harvest cells by centrifugation.

-

Lyse cells in a hypotonic buffer and isolate nuclei.

-

Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.

-

Precipitate histones with TCA and wash with acetone.

-

-

Western Blotting:

-

Resuspend the histone pellet in water and determine protein concentration (BCA assay).

-

Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C: anti-H3K79me2, anti-H3K79me3, and anti-total Histone H3 (as a loading control).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Protocol 3: MLLr Cell Proliferation Assay

This assay measures the phenotypic effect of Dot1L inhibition on the growth of dependent cancer cells.

-

Reagents:

-

MV4-11 cells.

-

RPMI-1640 medium + 10% FBS.

-

SGC0946.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

-

Procedure:

-

Seed MV4-11 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells/well.

-

Add SGC0946 in a 10-point, 3-fold serial dilution (e.g., from 10 µM down to 0.5 nM). Include DMSO vehicle controls.

-

Incubate the plate for 6-7 days at 37°C, 5% CO₂.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Normalize data to DMSO controls and calculate IC₅₀ values.

-

Visualizations of Pathways and Workflows

Dot1L Mechanism of Action and Inhibition

Caption: SGC0946 competitively inhibits Dot1L, blocking H3K79 methylation.

Dot1L Signaling in MLL-Rearranged Leukemia

Caption: Role of Dot1L in MLL-rearranged leukemia and point of inhibition.

Experimental Workflow for Probe Validation

Caption: A logical workflow for validating a Dot1L chemical probe.

References

- 1. The histone methyltransferase Dot1/DOT1L as a critical regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Medicinal Chemistry Perspective for Targeting Histone H3 Lysine79 Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of DOT1L in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase that plays a critical role in the epigenetic regulation of gene expression. Unlike most other histone methyltransferases, DOT1L does not possess a SET domain and is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2][3] This modification is predominantly associated with actively transcribed genes and is crucial for a wide array of cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle progression.[1][4] Dysregulation of DOT1L activity has been increasingly implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the biological function of DOT1L in cancer, with a focus on its role in signaling pathways, its interacting partners, and the preclinical and clinical efforts to target this enzyme.

Core Biological Functions of DOT1L in Cancer

DOT1L's role in cancer is multifaceted and context-dependent, contributing to both the initiation and progression of hematological malignancies and solid tumors. Its primary oncogenic mechanism involves the aberrant methylation of H3K79 at specific gene loci, leading to the dysregulation of gene expression programs that control cell proliferation, survival, and differentiation.

Role in Hematological Malignancies: MLL-Rearranged Leukemias

The most well-established role of DOT1L in cancer is in the context of Mixed Lineage Leukemia (MLL)-rearranged (MLLr) leukemias.[2][3][5][6] These aggressive leukemias are characterized by chromosomal translocations involving the MLL1 gene, resulting in the formation of fusion proteins. These MLL fusion proteins recruit DOT1L to ectopic gene loci, including the HOXA9 and MEIS1 genes, which are critical for hematopoietic stem cell self-renewal.[7][8][9] The subsequent hypermethylation of H3K79 at these loci leads to their sustained overexpression, driving leukemogenesis.[1][7][8][9] The dependence of MLLr leukemias on DOT1L activity has made it a prime therapeutic target in this disease.[5][6]

Involvement in Solid Tumors

Beyond leukemia, emerging evidence has highlighted the significant role of DOT1L in a variety of solid tumors:

-

Breast Cancer: In breast cancer, particularly in estrogen receptor (ER)-positive and triple-negative subtypes, DOT1L has been shown to promote tumor growth and progression.[4][10] In ER-positive breast cancer, DOT1L acts as a co-activator for the estrogen receptor, influencing the transcription of key target genes.[10] In triple-negative breast cancer, DOT1L is implicated in facilitating the epithelial-mesenchymal transition (EMT) and maintaining cancer stem cell (CSC) populations.[4]

-

Lung Cancer: Gain-of-function mutations in the catalytic domain of DOT1L, such as the R231Q mutation, have been identified in lung cancer.[11][12][13] These mutations enhance DOT1L's methyltransferase activity, leading to the activation of the MAPK/ERK signaling pathway and promoting malignant phenotypes.[11][12][13]

-

Colorectal Cancer: The role of DOT1L in colorectal cancer appears to be more complex. Some studies suggest that DOT1L may promote colorectal carcinogenesis by positively regulating the Wnt/β-catenin signaling pathway.[14] However, other studies have indicated that H3K79 methylation by DOT1L is not essential for the maintenance of Wnt target gene expression in all contexts.[15][16][17]

-

Other Solid Tumors: DOT1L has also been implicated in the pathology of other solid tumors, including ovarian cancer, prostate cancer, and neuroblastoma.[18] In ovarian cancer, DOT1L is involved in chemoresistance through its interaction with the transcription factor C/EBPβ.[18]

Signaling Pathways and Molecular Interactions

DOT1L's function in cancer is intricately linked to its participation in various signaling pathways and its interactions with other proteins.

Key Signaling Pathways

-

MLL Fusion Protein Signaling in Leukemia: As detailed above, the recruitment of DOT1L by MLL fusion proteins to target genes like HOXA9 and MEIS1 is the central signaling event in MLLr leukemias.

Caption: DOT1L signaling in MLL-rearranged leukemia.

-

MAPK/ERK Pathway in Lung Cancer: In lung cancer, gain-of-function mutations in DOT1L can lead to the epigenetic upregulation of RAF1, a key component of the MAPK/ERK pathway, thereby promoting cell proliferation and survival.[11][12]

Caption: DOT1L-mediated activation of the MAPK/ERK pathway in lung cancer.

-

Wnt/β-catenin Pathway in Colorectal and Ovarian Cancer: DOT1L has been shown to regulate the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell maintenance.[14][19] In ovarian cancer, DOT1L activates β-catenin signaling to promote the self-renewal of cancer stem cells.[19]

Caption: DOT1L's role in the Wnt/β-catenin pathway and cancer stem cell maintenance.

Interacting Partners

DOT1L's function is mediated through its interaction with a variety of proteins:

| Interacting Partner | Cancer Type(s) | Functional Consequence |

| MLL Fusion Proteins (e.g., MLL-AF9, MLL-AF10) | MLL-rearranged Leukemia | Recruitment of DOT1L to target genes, leading to H3K79 hypermethylation and oncogene expression.[1][3][5] |

| AF10, ENL | MLL-rearranged Leukemia | Components of a complex with MLL fusions that recruit DOT1L.[2][20] |

| c-Myc and p300 | Breast Cancer | Interaction promotes epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) properties.[1] |

| Estrogen Receptor α (ERα) | ER-positive Breast Cancer | DOT1L acts as a co-activator for ERα, regulating estrogen target gene transcription.[10] |

| C/EBPβ | Ovarian Cancer | Co-recruitment to multidrug resistance genes, leading to an open chromatin state and chemoresistance.[18] |

| Ubiquitylated H2B (H2BK120ub) | General | Stimulates DOT1L's methyltransferase activity, a key step in transcriptional elongation.[21] |

DOT1L in the DNA Damage Response

Recent studies have uncovered a role for DOT1L in the DNA damage response (DDR). DOT1L is required for the proper phosphorylation of histone H2AX (γH2AX), a key early event in the DDR, and for the efficient repair of DNA double-strand breaks via the homologous recombination (HR) pathway.[22][23] Inhibition of DOT1L can sensitize cancer cells to DNA-damaging agents and PARP inhibitors, suggesting a potential therapeutic strategy.[22][23]

Targeting DOT1L in Cancer Therapy

The critical role of DOT1L in various cancers has led to the development of small molecule inhibitors that target its catalytic activity.

DOT1L Inhibitors

Several potent and selective DOT1L inhibitors have been developed, with Pinometostat (EPZ-5676) being the most clinically advanced. These inhibitors are S-adenosylmethionine (SAM)-competitive, binding to the catalytic pocket of DOT1L and preventing the transfer of methyl groups to H3K79.

| Inhibitor | IC50 (nM) | Cell Line | Cancer Type | Reference |

| Pinometostat (EPZ-5676) | <10 | MLL-rearranged leukemia cells | Leukemia | [4] |

| EPZ004777 | ~3.5 | MLL-rearranged leukemia cells | Leukemia | [1] |

| SGC0946 | ~0.3 | MLL-rearranged leukemia cells | Leukemia | [11] |

| SYC-522 | Not specified | MLL-rearranged leukemia cells | Leukemia | [1] |

Clinical Development

Pinometostat has been evaluated in Phase 1 clinical trials for adult and pediatric patients with MLLr leukemias. While the drug was generally well-tolerated and showed evidence of target engagement (reduction in H3K79 methylation), its single-agent efficacy was modest. These findings have spurred interest in exploring combination therapies to enhance the anti-leukemic activity of DOT1L inhibitors.

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2/3

This protocol outlines the general steps for performing ChIP-seq to map the genomic localization of H3K79me2/3.

Caption: General workflow for a ChIP-seq experiment.

Detailed Methodology:

-

Cell Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K79me2 or H3K79me3 overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by heating at 65°C. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Library Preparation: Prepare a sequencing library by ligating sequencing adapters to the purified DNA fragments.

-

Sequencing: Sequence the library on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of H3K79me2/3 enrichment.

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the steps to quantify the expression of DOT1L target genes such as HOXA9 and MEIS1.

Caption: Workflow for qRT-PCR gene expression analysis.

Detailed Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit or Trizol reagent. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.[24][25][26][27][28]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[24][25][26][27][28]

-

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain the cDNA template, gene-specific primers for the target gene (e.g., HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (TaqMan).[24][25][26][27][28]

-

Cycling conditions: Typically include an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).[24]

-

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target gene, normalized to the reference gene.[27]

Cell Viability (MTT/MTS) Assay

This protocol is used to assess the effect of DOT1L inhibitors on the viability and proliferation of cancer cells.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[29][30][31][32][33]

-

Compound Treatment: Treat the cells with a range of concentrations of the DOT1L inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[29][30][31][32][33]

-

Addition of MTT/MTS Reagent:

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.[29][31][33]

-

MTS Assay: Add MTS solution (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 1-4 hours at 37°C. The viable cells will reduce MTS to a soluble formazan product.[30][32]

-

-

Solubilization (MTT Assay only): For the MTT assay, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[29][31][33]

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[29][30][31][32][33]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

Conclusion and Future Directions

DOT1L has emerged as a critical player in the epigenetic landscape of cancer, with a well-defined role in MLL-rearranged leukemias and a growing body of evidence implicating it in a range of solid tumors. Its unique enzymatic activity and its involvement in key oncogenic signaling pathways make it an attractive therapeutic target. While first-generation DOT1L inhibitors have shown modest clinical efficacy as monotherapies, the future of DOT1L-targeted therapy likely lies in combination strategies. Combining DOT1L inhibitors with standard chemotherapy, other epigenetic modifiers, or targeted agents that act on synergistic pathways holds the promise of overcoming resistance and improving patient outcomes. Further research is needed to fully elucidate the complex and context-dependent functions of DOT1L in different cancer types, which will be crucial for identifying predictive biomarkers and developing more effective and personalized therapeutic approaches.

References

- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting DOT1L and HOX Gene Expression in MLL-Rearranged Leukemia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Inhibition of histone methyltransferase DOT1L silences ERα gene and blocks proliferation of antiestrogen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DOT1L affects colorectal carcinogenesis via altering T cell subsets and oncogenic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Regulation of Wnt signaling target gene expression by the histone methyltransferase DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]

- 19. DOT1L Regulates Ovarian Cancer Stem Cells by Activating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DOT1L activity in leukemia cells requires interaction with ubiquitylated H2B that promotes productive nucleosome binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA repair, and modulates chemotherapy responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA repair, and modulates chemotherapy responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubcompare.ai [pubcompare.ai]

- 25. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]

- 26. elearning.unite.it [elearning.unite.it]

- 27. clyte.tech [clyte.tech]

- 28. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 29. MTT assay protocol | Abcam [abcam.com]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 32. broadpharm.com [broadpharm.com]

- 33. texaschildrens.org [texaschildrens.org]

Dot1L-IN-7: A Technical Guide to Cellular Target Engagement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular target engagement of Dot1L-IN-7, a potent and selective inhibitor of the histone methyltransferase Dot1L. This document details the quantitative biochemical and cellular activities of the inhibitor, provides in-depth experimental protocols for assessing its target engagement, and visualizes key cellular pathways and experimental workflows.

Introduction to Dot1L and its Inhibition

Disruptor of telomeric silencing 1-like (Dot1L) is a unique histone methyltransferase as it is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2] This modification is primarily associated with actively transcribed genes.[3][4] Aberrant Dot1L activity, often driven by MLL (mixed-lineage leukemia) gene rearrangements, leads to the hypermethylation of H3K79 at specific gene loci, such as the HOXA9 and MEIS1 genes, which are critical drivers of leukemogenesis.[1][5][6] Consequently, the inhibition of Dot1L's catalytic activity presents a promising therapeutic strategy for MLL-rearranged leukemias.[1][7][8] this compound is a small molecule inhibitor designed to competitively block the S-adenosyl-L-methionine (SAM) binding pocket of Dot1L, thereby preventing the transfer of a methyl group to H3K79.[1][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and cellular activity.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Description |

| Ki | 2 pM | Dissociation constant, indicating very high affinity for Dot1L.[10] |

| IC50 (biochemical) | <0.1 nM | Concentration required to inhibit 50% of Dot1L enzymatic activity in a biochemical assay.[10] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 | Description |

| H3K79 Dimethylation | HeLa | 3 nM | Concentration required to reduce H3K79 dimethylation by 50% in cells.[10] |

| HoxA9 Promoter Activity | Molm-13 | 17 nM | Concentration required to inhibit 50% of the activity of the HoxA9 gene promoter.[10] |

| Cell Proliferation | MV4-11 | 5 nM | Concentration required to inhibit the proliferation of MLL-rearranged leukemia cells by 50%.[10] |

Signaling Pathway and Mechanism of Action

This compound acts by competitively inhibiting the SAM binding site of Dot1L, which prevents the methylation of H3K79. In MLL-rearranged leukemia, this inhibition leads to a reduction in the expression of key oncogenes like HOXA9 and MEIS1, ultimately resulting in cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular target engagement of this compound.

Western Blot for H3K79 Methylation

This protocol details the detection of changes in global H3K79 dimethylation levels in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Culture MV4-11 cells to a density of 1x10^6 cells/mL. Treat cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for 48-72 hours.

-

Histone Extraction: Harvest cells by centrifugation. Lyse the cells and isolate nuclei. Extract histones using an acid extraction protocol (e.g., with 0.2 M H2SO4).

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

SDS-PAGE: Load equal amounts of histone extracts onto a 15% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for H3K79me2 overnight at 4°C. As a loading control, use a primary antibody against total Histone H3.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using a chemiluminescence imager. Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Methodology:

-

Cell Treatment: Treat intact cells (e.g., HEK293T overexpressing Dot1L) with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Sample Preparation and Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the protein concentration and analyze the samples by Western blotting using an anti-Dot1L antibody.

-

Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble Dot1L as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

NanoBRET Target Engagement Assay

The NanoBRET assay is a live-cell, proximity-based assay that measures the binding of a small molecule to a target protein. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged Dot1L and a fluorescent tracer that binds to the same pocket as this compound.

Methodology:

-

Cell Transfection: Transfect HEK293T cells with a plasmid encoding for Dot1L fused to NanoLuc luciferase. Plate the transfected cells in a 96-well plate.

-

Compound and Tracer Addition: Add a fluorescent tracer that is known to bind to the Dot1L active site. Then, add varying concentrations of this compound.

-

Substrate Addition: Add the NanoLuc substrate, furimazine, to the wells.

-

Signal Detection: Measure the luminescence signal at two wavelengths: one for the NanoLuc donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm).

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. In the presence of this compound, the tracer will be displaced, leading to a decrease in the BRET signal. Plot the BRET ratio against the concentration of this compound to determine the IC50 for target engagement in live cells.

Conclusion

This compound is a highly potent and selective inhibitor of Dot1L with excellent cellular activity. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the cellular target engagement of this compound and other Dot1L inhibitors. The quantitative data and methodologies presented herein are essential for the continued development of Dot1L-targeted therapies for the treatment of MLL-rearranged leukemias and potentially other cancers.

References

- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT1L-controlled cell-fate determination and transcription elongation are independent of H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone methyltransferase DOT1L controls state‐specific identity during B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Medicinal Chemistry Perspective for Targeting Histone H3 Lysine79 Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Dot1L-IN-7: A Technical Guide to its Impact on Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dot1L (Disruptor of telomeric silencing 1-like) is a histone methyltransferase that plays a critical role in the regulation of gene expression through the methylation of histone H3 at lysine 79 (H3K79). Unlike other histone methyltransferases, Dot1L is the sole enzyme responsible for this specific modification, making it a key player in chromatin remodeling and a compelling target for therapeutic intervention, particularly in cancers driven by chromosomal translocations of the MLL gene. This technical guide provides an in-depth overview of Dot1L-IN-7, a potent and selective inhibitor of Dot1L, detailing its mechanism of action, impact on chromatin structure, and the experimental methodologies used for its characterization.

This compound: Mechanism of Action and Quantitative Profile

This compound is a small molecule inhibitor designed to selectively target the catalytic activity of Dot1L. By inhibiting Dot1L, this compound effectively prevents the methylation of H3K79, a mark associated with active transcription. This inhibition leads to the suppression of genes implicated in the proliferation and survival of cancer cells, particularly in the context of MLL-rearranged leukemias.

| Compound | Target | IC50 | Cell Line | Effect |

| This compound | Dot1L | 1.0 µM | MLL-AF9 | Selective killing of MLL-rearranged cells[1] |

Table 1: Quantitative Data for this compound. The half-maximal inhibitory concentration (IC50) of this compound against Dot1L was determined to be 1.0 µM. This inhibition translates to selective cytotoxicity in MLL-AF9 leukemia cells, which are dependent on Dot1L activity for their survival.

Impact on Chromatin Remodeling and Gene Expression

The primary impact of this compound on chromatin is the reduction of H3K79 methylation. In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits Dot1L to target genes, such as HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis.[2][3] Inhibition of Dot1L by this compound reverses this hypermethylation, leading to a more condensed chromatin state and subsequent transcriptional repression of these oncogenic drivers.

Signaling Pathway of Dot1L in MLL-Rearranged Leukemia

The following diagram illustrates the signaling pathway affected by Dot1L inhibition in the context of MLL-rearranged leukemia.

Figure 1: Dot1L Signaling Pathway. In MLL-rearranged leukemia, the MLL fusion protein recruits Dot1L, leading to H3K79 methylation, open chromatin, and oncogene expression. This compound inhibits Dot1L, disrupting this pathway.

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed MLL-AF9 cells and a control cell line (e.g., E2A-HLF) in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Treatment: Prepare a serial dilution of this compound in DMSO. Add the diluted compound to the cell plates to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a DMSO-only control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Western Blot for H3K79 Methylation

Objective: To assess the effect of this compound on the levels of H3K79 methylation.

Methodology:

-

Cell Treatment: Treat MLL-AF9 cells with this compound at its IC50 concentration (1.0 µM) and a vehicle control (DMSO) for 48 hours.

-

Histone Extraction: Harvest the cells and extract histones using an acid extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.

-

SDS-PAGE and Transfer: Separate 15 µg of histone extract on a 15% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against di-methylated H3K79 (e.g., Abcam, ab3594) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

Experimental Workflow for Dot1L Inhibitor Screening

The following diagram outlines a typical workflow for the screening and validation of Dot1L inhibitors like this compound.

Figure 2: Experimental Workflow. This diagram illustrates the process from initial screening of compound libraries to the detailed mechanistic studies of a lead inhibitor like this compound.

Conclusion

This compound represents a valuable chemical probe for studying the role of Dot1L in chromatin remodeling and gene regulation. Its potent and selective inhibition of Dot1L provides a powerful tool for dissecting the molecular mechanisms underlying MLL-rearranged leukemias and for the development of novel epigenetic therapies. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the impact of this compound and other Dot1L inhibitors on chromatin structure and function.

References

- 1. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. | Broad Institute [broadinstitute.org]

- 3. Targeting DOT1L and HOX gene expression in MLL-rearranged leukemia and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

The Significance of Dot1L Inhibition in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The histone methyltransferase Disruptor of Telomeric Silencing 1-Like (DOT1L) has emerged as a compelling therapeutic target in oncology. While its role in MLL-rearranged leukemias is well-established, a growing body of evidence underscores its critical involvement in the pathogenesis of various solid tumors. DOT1L is the sole enzyme responsible for monomethylation, dimethylation, and trimethylation of histone H3 on lysine 79 (H3K79), epigenetic marks associated with active gene transcription.[1][2] Dysregulation of DOT1L activity in cancer cells leads to aberrant gene expression programs that drive tumor progression, metastasis, and therapy resistance. This technical guide provides a comprehensive overview of the significance of Dot1L inhibition in solid tumors, detailing its mechanism of action, preclinical efficacy, and the methodologies used to investigate its function.

Introduction: DOT1L as an Epigenetic Driver in Solid Tumors

DOT1L is unique among histone methyltransferases as it lacks a SET domain.[1][2] Its aberrant expression and activity have been correlated with poor prognosis and increased aggressiveness in a range of solid malignancies, including breast, ovarian, prostate, colorectal, and lung cancers.[1][2] By catalyzing H3K79 methylation, DOT1L plays a crucial role in regulating the expression of key oncogenes and signaling pathways involved in cell proliferation, survival, epithelial-to-mesenchymal transition (EMT), and the maintenance of cancer stem cells (CSCs).[1][3] Consequently, the development of small molecule inhibitors targeting DOT1L's catalytic activity presents a promising therapeutic strategy.

Mechanism of Action: How Dot1L Inhibition Impacts Solid Tumors

The primary mechanism of action of Dot1L inhibitors is the competitive blockade of the S-adenosyl-L-methionine (SAM) binding site, preventing the transfer of a methyl group to H3K79.[4][5] This leads to a global reduction in H3K79 methylation, particularly at the promoter and enhancer regions of DOT1L target genes. The downstream consequences of this epigenetic reprogramming are multifaceted and tumor-context dependent, but generally involve the suppression of oncogenic transcriptional programs.

Key Signaling Pathways Modulated by Dot1L Inhibition

Dot1L's influence extends across several critical cancer-related signaling pathways:

-

Epithelial-to-Mesenchymal Transition (EMT): DOT1L, in complex with transcription factors like c-Myc and p300, can upregulate key EMT-inducing transcription factors such as SNAIL, ZEB1, and ZEB2.[1][6] Inhibition of DOT1L has been shown to reverse EMT, characterized by an increase in E-cadherin expression and a decrease in mesenchymal markers, thereby reducing cancer cell migration and invasion.[1]

-

Wnt/β-catenin Signaling: In certain contexts, DOT1L acts as a coactivator for TCF4/β-catenin, promoting the transcription of Wnt target genes involved in cell proliferation and stemness.[3][7] In ovarian cancer stem cells, DOT1L is critical for their self-renewal by regulating β-catenin signaling.[8] Pharmacological inhibition of DOT1L can attenuate this pathway, although the dependency appears to be context-specific.[7]

-

c-Myc-Driven Transcription: DOT1L plays a role in sustaining the expression of c-Myc and its target genes, which are central to cell cycle progression and proliferation.[9] In colorectal cancer, silencing or inhibiting DOT1L leads to a downregulation of c-Myc, resulting in S-phase cell cycle arrest.[9] A novel non-canonical role for DOT1L has been proposed in facilitating the removal of "spent" c-Myc from chromatin, a process necessary for efficient transcription of its target genes.[10]

Signaling Pathway Diagrams

Caption: DOT1L in complex with c-Myc and p300 activates EMT transcription factors.

Caption: DOT1L acts as a co-activator for Wnt/β-catenin target gene transcription.

Quantitative Data on Dot1L Inhibitor Activity

The preclinical efficacy of DOT1L inhibitors has been demonstrated in various solid tumor models. The following tables summarize key quantitative data from in vitro and in vivo studies.

In Vitro Efficacy of Dot1L Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |

| EPZ004777 | MV4-11 | Leukemia | 0.4 nM | [4] |

| MOLM-13 | Leukemia | ~10 nM | [4] | |

| MLL-AF9 transformed cells | Leukemia | >3 µM | [4] | |

| MDA-MB-231 | Triple-Negative Breast Cancer | Dose-dependent effects at 0.1-10 µM | [5] | |

| Colorectal Cancer Cells | Colorectal Cancer | Not specified | [9] | |

| Pinometostat (EPZ-5676) | MV4-11 | Leukemia | 3.5 nM (proliferation) | [5] |

| HL60 | Leukemia | 5 nM (H3K79me2) | [5] | |

| LNCaP | Prostate Cancer | ~1-10 µM | [11] | |

| C42B-ENZR | Prostate Cancer | ~10 µM | [11] |

In Vivo Efficacy of Dot1L Inhibitors

| Inhibitor | Tumor Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Pinometostat (EPZ-5676) | Rat xenograft | MLL-rearranged Leukemia | Continuous IV infusion | Complete and sustained regression | [12] |

| SGC7901 xenograft | Gastric Cancer | Not specified | Significant reduction in tumor size and weight | [13] | |

| Ovarian cancer xenograft | Ovarian Cancer | Not specified | Significant blockade of tumor growth | [14] | |

| Compound 11 | MV4-11 xenograft | Leukemia | 75 mg/kg bid, s.c. | 73% | [15] |

Note: While extensive data exists for leukemia models, quantitative in vivo data for solid tumors is still emerging.

Detailed Experimental Protocols

This section provides representative protocols for key experiments used to study the effects of DOT1L inhibition.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for assessing the genome-wide occupancy of H3K79me2 after treatment with a DOT1L inhibitor.

-

Cell Culture and Treatment: Plate cancer cells (e.g., 786-O renal cell carcinoma) and grow to 70-80% confluency. Treat cells with the DOT1L inhibitor (e.g., 1 µM EPZ-5676) or vehicle (e.g., DMSO) for 8 days.

-

Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M.

-